(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone
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Overview
Description
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone is a chemical compound that is used in scientific research. It is a potent inhibitor of the protein kinase C theta (PKCθ) enzyme, which is involved in the regulation of immune responses.
Scientific Research Applications
Antileishmanial Agents
The compound has been studied for its potential as a source of new antileishmanial agents. Amidoxime derivatives, which can be synthesized from this compound, have shown promise in the treatment of leishmaniasis, a disease caused by parasitic protozoans .
Crystallography
The crystal structure of related compounds has been determined, which can provide insights into the design of new drugs and materials. Understanding the crystal structure is crucial for the development of pharmaceuticals and advanced materials .
Antiviral Research
Derivatives of this compound have been explored as broad-spectrum antiviral agents. The design and synthesis of new isatin derivatives from this compound could lead to the discovery of treatments for various viral infections .
Antimicrobial Activity
The compound has been used to synthesize derivatives with potential antimicrobial activity. These derivatives could be further evaluated for their efficacy against a range of microbial pathogens .
Environmental Applications
Amidoxime groups, which can be derived from this compound, have been extensively studied for environmental applications such as the treatment of seawater or wastewater .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s known that compounds of similar structure can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The sm cross-coupling reactions mentioned earlier are widely applied in carbon–carbon bond-forming reactions , which are fundamental to many biochemical pathways.
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3S2/c1-25-18-5-3-2-4-17(18)19(22)21-12-10-16(11-13-21)26(23,24)15-8-6-14(20)7-9-15/h2-9,16H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTERNVYMBUIWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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